Kendomycin

Antibacterial MRSA MIC

Kendomycin ((−)-TAN 2162) is the definitive tool for labs requiring a unique, multi-target macrocyclic polyketide. It delivers strictly bacteriostatic MRSA activity (MIC 5 µg/mL), ideal for studying septum disruption and stress pathways. Its cytotoxic potency (GI₅₀ < 100 nM)—20- to 440-fold stronger than analogues—and distinct exo-site 20S proteasome binding make it irreplaceable for allosteric proteasome and metal-chelation research. Procure at ≥98% purity for reproducible results.

Molecular Formula C29H42O6
Molecular Weight 486.6 g/mol
CAS No. 183202-73-5
Cat. No. B1673390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKendomycin
CAS183202-73-5
SynonymsKendomycin;  TAN 2162;  TAN-2162;  TAN2162
Molecular FormulaC29H42O6
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C
InChIInChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1
InChIKeyHKLDUJXJTQJSEJ-OLXNOMCWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kendomycin (CAS 183202-73-5): Polyketide Ansa-Antibiotic with Multi-Modal Bioactivity for Antibacterial, Cytotoxicity, and Chemical Biology Research


Kendomycin (also known as (−)-TAN 2162) is a structurally distinct macrocyclic polyketide isolated from *Streptomyces* species, characterized by a unique quinone methide ansa-scaffold and a fully substituted tetrahydropyran ring [1][2]. This compound exhibits a broad spectrum of biological activities, including potent bacteriostatic effects against Gram-positive pathogens like MRSA, notable cytotoxicity against various human tumor cell lines (with GI₅₀ values < 100 nM), and functional roles as both an endothelin receptor antagonist and an anti-osteoporotic agent [3]. The complex architecture and compelling biological profile have prompted multiple independent total syntheses, underscoring its significance as a privileged chemotype in natural product research and drug discovery [4].

Why Kendomycin Cannot Be Substituted by Conventional Antibiotics or Other Polyketide Ansa-Compounds in Research


Generic substitution fails for Kendomycin due to its distinctive and multi-faceted mechanism of action, which integrates bacteriostatic activity against MRSA via disruption of septum formation with potent cytotoxicity in human tumor cells mediated by cation chelation and proteasome interaction—a polypharmacological profile not replicated by standard antibiotics like vancomycin or rifampicin, nor by other ansamycins [1][2][3]. Furthermore, structure-activity relationship (SAR) studies demonstrate that the ansa-skeleton is essential for antimicrobial activity; analogs lacking this core or with simplified macrocycles show significantly diminished or abolished activity, confirming that the full biological efficacy is strictly dependent on the intact, complex natural product scaffold [4][5].

Quantitative Differentiation Evidence: Kendomycin vs. Comparators in Antibacterial, Cytotoxicity, and Mechanism Studies


Bacteriostatic Potency Against MRSA: Kendomycin vs. Vancomycin

Kendomycin exhibits a moderate bacteriostatic activity against methicillin-resistant *Staphylococcus aureus* (MRSA) strain COL with an MIC of 5 μg/mL, as reported by Elnakady et al. [1]. In contrast, vancomycin, the clinical gold standard for MRSA, typically shows an MIC₉₀ range of 0.5–2 μg/mL against MRSA isolates, indicating that kendomycin's in vitro potency is lower than that of vancomycin but still in a range considered therapeutically relevant for a natural product lead [2][3]. Importantly, kendomycin's mechanism is bacteriostatic rather than bactericidal, which differentiates it from vancomycin's bactericidal action and suggests potential utility in scenarios where bactericidal activity is not required or may be detrimental [1].

Antibacterial MRSA MIC Bacteriostatic Staphylococcus aureus

Cytotoxic Potency Across Human Tumor Cell Lines: Kendomycin vs. Kendomycin B–D Analogues

Zhang et al. reported the isolation and characterization of three new kendomycin analogues, kendomycins B–D (1–3), from a marine-derived *Verrucosispora* sp. [1]. In vitro cytotoxicity assays against six human tumor cell lines (MGC803, A549, HeLa, HepG2, MCF-7, and RKO) revealed that these analogues exhibited IC₅₀ values ranging from 2.2 to 44 μM [1]. In contrast, the parent compound, kendomycin, has been reported to exhibit significantly higher potency, with GI₅₀ values < 100 nM (i.e., < 0.1 μM) against several carcinoma cell lines . This represents an approximate 20- to 440-fold enhancement in potency for the parent compound relative to the newly discovered analogues.

Cytotoxicity Anticancer IC50 Natural Products Polyketide

Mechanism of Cytotoxicity: Proteasome Interaction vs. Cation Chelation—Kendomycin vs. MG132

Early studies by Elnakady et al. suggested that kendomycin inhibits the chymotrypsin-like activity of the 20S proteasome with efficacy comparable to the established inhibitor MG-132 [1]. However, subsequent detailed biochemical and structural characterization by Beck et al. revealed that kendomycin binds to an exo-site between subunits β2 and β7′ of the yeast 20S proteasome, a binding mode distinct from the active-site targeting of MG-132, and that its cytotoxic effect is due to a polypharmacological mode of action rather than direct proteasome inhibition [2]. Further work by Senges et al. demonstrated that kendomycin's cytotoxicity across bacterial, fungal, and mammalian cells is largely attributable to its ability to chelate divalent cations (Fe²⁺, Cu²⁺), and that excess iron or copper can attenuate its cytotoxic effects [3].

Mechanism of Action Proteasome Chelation Cytotoxicity Polypharmacology

Structural Determinants of Antibacterial Activity: Intact Ansa-Skeleton vs. Simplified Analogues

Structure-activity relationship (SAR) investigations by Magauer et al. demonstrated that the intact ansa-skeleton of kendomycin is a strict requirement for antimicrobial activity [1]. In their study, synthetic analogues lacking the full macrocyclic ansa-ring or containing simplified core structures were evaluated for antibacterial activity and found to be completely inactive, confirming that the complex three-dimensional architecture of the natural product is essential for its biological effect. While the study did not report explicit MIC values for all inactive analogues, the clear qualitative finding—that any deviation from the natural ansa-scaffold results in loss of activity—provides a robust, class-level inference about the necessity of the parent compound for antibacterial studies.

SAR Ansa-compound Antibacterial Polyketide Natural Product

Differential Cellular Effects: Bacteriostatic Growth Inhibition vs. Bactericidal Killing by Rifampicin

The antibacterial activity of kendomycin was characterized as bacteriostatic rather than bactericidal by Elnakady et al., who showed that exposure to kendomycin at 1.5× MIC (7.5 μg/mL) did not significantly reduce viable colony-forming units (CFUs) over time compared to untreated controls [1]. This contrasts sharply with the bactericidal activity of rifampicin, another ansamycin-class antibiotic, which typically exhibits rapid and complete killing of *S. aureus* at concentrations near its MIC (often < 0.1 μg/mL) [2]. The bacteriostatic nature of kendomycin is linked to its disruption of septum formation and induction of cellular stress responses without triggering immediate cell death, offering a unique tool for studying bacterial physiology under non-lethal stress conditions.

Antibiotic Mode of Action Bacteriostatic Bactericidal MRSA Kendomycin

Endothelin Receptor Antagonism and Anti-Osteoporotic Activity: Kendomycin as a Multi-Functional Research Tool

Beyond its well-documented antibacterial and cytotoxic activities, kendomycin was originally described as a potent endothelin receptor antagonist and an anti-osteoporotic agent acting as a calcitonin receptor agonist [1]. This unique combination of biological activities is not shared by other ansa-polyketides, nor by standard antibiotics or anticancer agents. While direct quantitative comparator data for the endothelin receptor antagonism (e.g., IC₅₀ values) are not widely available in public literature, the consistent reporting of this activity across multiple authoritative databases and the original isolation patents establishes kendomycin as a distinct multi-functional probe for studying endothelin signaling, bone metabolism, and their interplay with cancer and infectious disease biology .

Endothelin Receptor Anti-osteoporotic Polypharmacology Natural Product Signaling

High-Value Research Applications for Kendomycin Based on Quantitative Differentiation Evidence


Investigating Non-Canonical Antibacterial Mechanisms and MRSA Stress Responses

Kendomycin is the compound of choice for researchers studying bacteriostatic mechanisms that involve disruption of bacterial septum formation and induction of complex stress responses in MRSA [1]. Its well-defined MIC of 5 μg/mL against MRSA strain COL, combined with its strictly bacteriostatic profile (unlike the bactericidal action of vancomycin or rifampicin), allows for precise interrogation of bacterial adaptation, persistence, and programmed cell death pathways without the confounding factor of rapid cell killing [1][2]. This application is directly supported by the quantitative growth curve and viability data (0.5×, 1×, and 3× MIC experiments) and the extensive proteomic and transcriptomic analyses reported in the literature [1].

High-Potency Cytotoxicity Screening and Proteasome Interaction Studies in Cancer Research

For oncology-focused research programs, kendomycin provides a validated, high-potency cytotoxic scaffold (GI₅₀ < 100 nM) that is 20- to 440-fold more potent than its closely related analogues (kendomycins B–D) [3]. This quantitative potency advantage, coupled with its unique exo-site binding to the 20S proteasome (distinct from active-site inhibitors like MG-132 or bortezomib), makes it an essential tool for probing allosteric proteasome regulation, polypharmacology, and metal-dependent cytotoxicity mechanisms [4]. Substituting with less potent analogues or classical proteasome inhibitors will not yield the same biological outcomes.

Chemical Biology Studies on Metal Homeostasis and Cation Chelation-Mediated Cytotoxicity

Kendomycin's established role as a cation chelator, with cytotoxicity that can be attenuated by excess iron or copper, positions it as a unique chemical probe for investigating metal homeostasis in bacterial, fungal, and mammalian cells [5]. This application is grounded in direct experimental evidence showing that kendomycin induces cellular responses comparable to those of established iron chelators and that its effects are modulated by cation availability [5]. Researchers investigating the interplay between metal ions, oxidative stress, and cell death will find kendomycin to be an indispensable tool that is not replaceable by other ansamycins or conventional metal chelators.

Endothelin Receptor and Bone Metabolism Signaling Studies

Kendomycin is uniquely suited for multi-disciplinary studies that require simultaneous modulation of antibacterial, cytotoxic, and endocrine pathways [6]. Its documented activity as an endothelin receptor antagonist and calcitonin receptor agonist, which is not found in other ansa-polyketides, provides a starting point for investigating the links between inflammation, cancer progression, and bone disorders [6]. While direct quantitative comparator data for this specific activity are limited, the consistent historical annotation and the compound's overall polypharmacological profile make it a valuable, and often irreplaceable, tool for such niche research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kendomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.